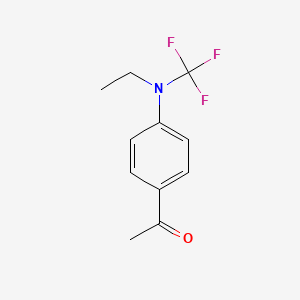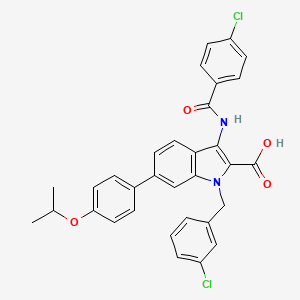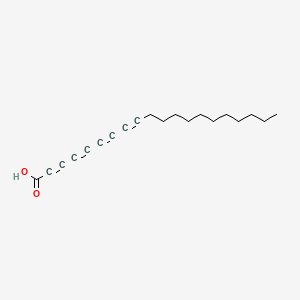
Icosa-2,4,6,8-tetraynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icosa-2,4,6,8-tetraynoic acid: is a long-chain fatty acid with an aliphatic tail containing 20 carbon atoms. . This compound is characterized by the presence of multiple triple bonds in its structure, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of icosa-2,4,6,8-tetraynoic acid typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and the development of more efficient synthetic routes may pave the way for large-scale production in the future.
化学反応の分析
Types of Reactions
Icosa-2,4,6,8-tetraynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
Icosa-2,4,6,8-tetraynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and cell membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
作用機序
The mechanism of action of icosa-2,4,6,8-tetraynoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. Additionally, its multiple triple bonds allow it to participate in various biochemical reactions, potentially influencing metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
Icosa-2,4,6,8,10-pentaenoic acid: Another long-chain fatty acid with multiple double bonds.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.
Uniqueness
Icosa-2,4,6,8-tetraynoic acid is unique due to its multiple triple bonds, which confer distinct chemical and physical properties compared to similar compounds with double bonds.
特性
CAS番号 |
52642-57-6 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
icosa-2,4,6,8-tetraynoic acid |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-11H2,1H3,(H,21,22) |
InChIキー |
IAOQCZBMCCPRDU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC#CC#CC#CC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
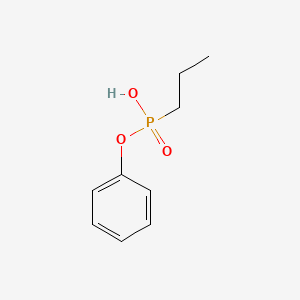
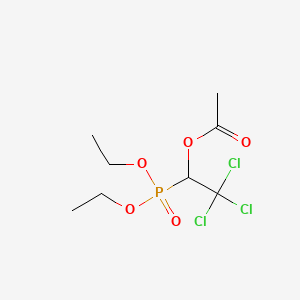
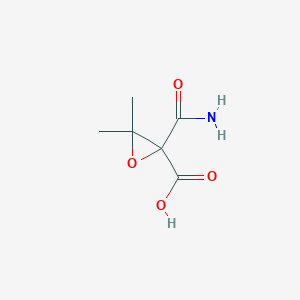

![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)


![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)
